molecular formula C12H16Cl2N2O B8665569 [4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine

[4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine

Cat. No. B8665569
M. Wt: 275.17 g/mol
InChI Key: UANWWXRZQGYWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine is a useful research compound. Its molecular formula is C12H16Cl2N2O and its molecular weight is 275.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methanamine

InChI

InChI=1S/C12H16Cl2N2O/c13-11-2-1-9(5-12(11)14)7-16-3-4-17-10(6-15)8-16/h1-2,5,10H,3-4,6-8,15H2

InChI Key

UANWWXRZQGYWSR-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 2 (2.97 g) in methanol (15 ml) and water (5 ml) was added potassium carbonate (5.53 g). The mixture was stirred at 22° C. for 18 h before the methanol was removed in vacuo. Water (25 ml) was added and the mixture extracted with ethyl acetate (3×30 ml). The combined organic phases were washed with water (5 ml) and saturated aqueous sodium chloride solution (10 ml) before drying over sodium sulphate, filtering and evaporation of the solvent in vacuo to give a pale yellow oil. The oil was purified by Biotage flash chromatography on a 90 g silica cartridge eluting with 75:8:1 dichloromethane/ethanol/0.880 ammonia solution. The required fractions were combined and the solvent evaporated in vacuo to give the title compound as a colourless oil (1.85 g).
Name
Intermediate 2
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.